
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate, also known as AG490, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. This compound is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in a variety of physiological and pathological processes.
Mecanismo De Acción
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate acts as a competitive inhibitor of JAK kinases, which are involved in the phosphorylation and activation of STAT proteins. By inhibiting JAK kinases, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate prevents the activation of downstream signaling pathways that are critical for cell growth, survival, and differentiation. This mechanism of action has been demonstrated in various cell lines and animal models, providing strong evidence for the potential therapeutic use of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate in a variety of diseases.
Biochemical and Physiological Effects
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can induce apoptosis in cancer cells by inhibiting the JAK/STAT signaling pathway, leading to a decrease in cell proliferation and survival. Moreover, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular diseases, suggesting a potential therapeutic role for this compound in these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has several advantages as a pharmacological tool for scientific research. First, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate is a potent and selective inhibitor of JAK kinases, making it an ideal tool for studying the role of JAK/STAT signaling in various physiological and pathological processes. Second, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are also some limitations to using 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate in lab experiments. For example, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results. Moreover, the optimal concentration and duration of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate treatment may vary depending on the cell type and experimental conditions, requiring careful optimization of experimental protocols.
Direcciones Futuras
There are several future directions for research on 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate and its potential therapeutic applications. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate on JAK/STAT signaling and its downstream pathways. Second, more research is needed to determine the optimal dosing and treatment duration of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate for different diseases and conditions. Third, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate as a therapeutic agent. Finally, there is a need for the development of more potent and selective JAK kinase inhibitors, which may have broader therapeutic applications than 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate.
Métodos De Síntesis
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-nitrophenyl 4-methoxybenzenesulfonate with morpholine-4-carbothioamide in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate. The purity of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can be confirmed using various analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been widely used as a pharmacological tool in scientific research to investigate the role of JAK/STAT signaling in various physiological and pathological processes. For example, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. Moreover, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been used to study the role of JAK/STAT signaling in immune responses, inflammation, and cardiovascular diseases.
Propiedades
Nombre del producto |
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate |
|---|---|
Fórmula molecular |
C19H21NO6S2 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C19H21NO6S2/c1-23-15-4-6-16(7-5-15)28(21,22)26-18-13-14(3-8-17(18)24-2)19(27)20-9-11-25-12-10-20/h3-8,13H,9-12H2,1-2H3 |
Clave InChI |
XFCQADUFSNPJNE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C(=S)N3CCOCC3)OC |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C(=S)N3CCOCC3)OC |
Solubilidad |
25.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



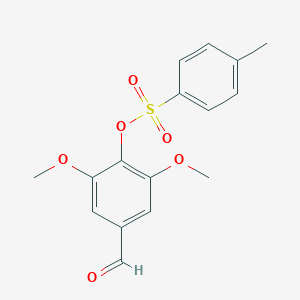
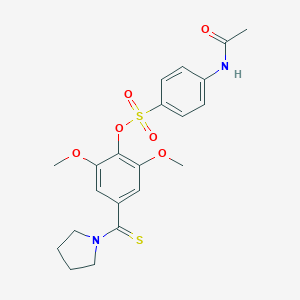
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)
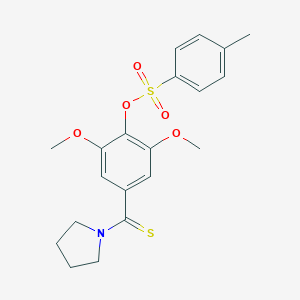
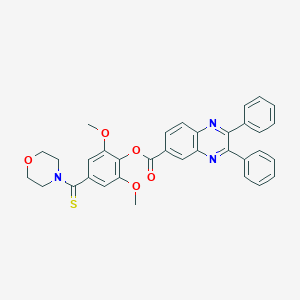

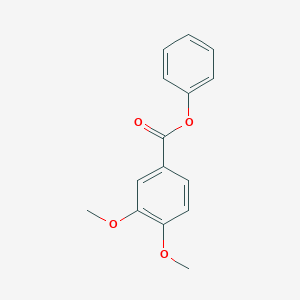
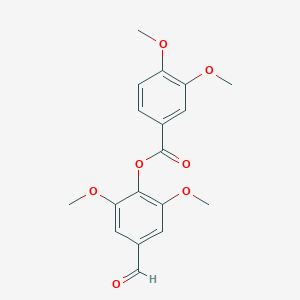

![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)

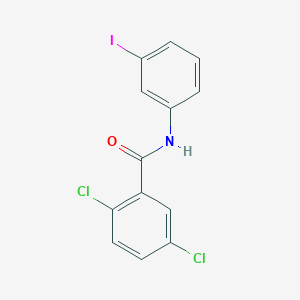
![isopropyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306314.png)
![{4-[(6-(anilinocarbonyl)-7-methyl-3-oxo-5-thien-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-bromophenoxy}acetic acid](/img/structure/B306316.png)